molecular formula C14H14ClF3N2O3 B2696102 ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate CAS No. 1424657-26-0

ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate

Cat. No. B2696102
CAS RN: 1424657-26-0
M. Wt: 350.72
InChI Key: AURBZYVZGZGQNZ-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C9H10ClNO2 . It’s used in various scientific research and has been mentioned in several peer-reviewed papers .


Synthesis Analysis

The synthesis of this compound involves a cascade reaction . This protocol can be used in the synthesis of a wide variety of quinolizines and quinolizinium salts .


Molecular Structure Analysis

The molecular structure of this compound includes a chloropyridinyl group, a trifluoroethyl group, and an acetate group . The molecular weight of this compound is 199.64 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 199.64 . More specific physical and chemical properties like melting point, boiling point, and density are not mentioned in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is a crucial intermediate in the synthesis of various organic molecules. Its applications in chemical reactions demonstrate the versatility and importance of this compound in the development of new synthetic routes and methodologies. For instance, it is utilized in the preparation of γ-oxo-acrylates, highlighting its role in selective reactions and the formation of enaminone esters, which are further transformed into valuable chemical entities through reduction and elimination processes (Manfredini, 1988).

Material Science and Surface Modification

In material science, this compound contributes to the modification of surfaces, such as the chlorination of styrene–butadiene rubber (SBR), to improve adhesion properties. This illustrates its utility in enhancing the performance and durability of materials, which is critical in various industrial applications (Romero-Sánchez et al., 2000).

Biochemical Research

While explicit applications in biochemical research are not directly mentioned in the available literature, the chemical reactions and modifications involving ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate pave the way for the synthesis of bioactive molecules. These synthetic routes can lead to the development of compounds with potential therapeutic applications, as seen in various synthetic pathways that yield bioactive pyrrolidines and pyridines, which are often explored for their biological activities (Honey et al., 2012).

Analytical and Computational Studies

The compound's structure and properties also facilitate analytical and computational studies, such as crystal structure determination, FT-IR, FT-Raman, and NMR spectroscopy. These studies provide insights into the molecular characteristics and potential reactivity of the compound, which is essential for designing new materials and drugs (Prasanth et al., 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 2-[3-(2-chloropyridin-4-yl)prop-2-enoyl-(2,2,2-trifluoroethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N2O3/c1-2-23-13(22)8-20(9-14(16,17)18)12(21)4-3-10-5-6-19-11(15)7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURBZYVZGZGQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC(F)(F)F)C(=O)C=CC1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate

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